N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide)
CAS No.: 860036-16-4
Cat. No.: VC21193623
Molecular Formula: C34H34N2O4
Molecular Weight: 534.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860036-16-4 |
|---|---|
| Molecular Formula | C34H34N2O4 |
| Molecular Weight | 534.6 g/mol |
| IUPAC Name | N-[(1R,2R)-2-[(2,2-diphenylacetyl)-hydroxyamino]cyclohexyl]-N-hydroxy-2,2-diphenylacetamide |
| Standard InChI | InChI=1S/C34H34N2O4/c37-33(31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)35(39)29-23-13-14-24-30(29)36(40)34(38)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-32,39-40H,13-14,23-24H2/t29-,30-/m1/s1 |
| Standard InChI Key | FSKBHXVAXWHEQT-LOYHVIPDSA-N |
| Isomeric SMILES | C1CC[C@H]([C@@H](C1)N(C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)N(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O |
| SMILES | C1CCC(C(C1)N(C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)N(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O |
| Canonical SMILES | C1CCC(C(C1)N(C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)N(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O |
Introduction
Chemical Identity and Structure
Nomenclature and Identifiers
N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) is known by several synonyms that reflect its complex structure. The compound is registered with CAS number 860036-16-4 and has a defined stereochemistry indicated by the (1R,2R) prefix, denoting the specific spatial arrangement of atoms in the cyclohexane ring .
The compound is also known by several alternative names:
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(1R,2R)-N,N'-Dihydroxy-N,N'-bis(diphenylacetyl)cyclohexane-1,2-diamine
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Benzeneacetamide, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-hydroxy-α-phenyl-
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N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N-hydroxy-alpha-phenylbenzeneacetamide]
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(1R,2R)-N,N'-Dihydroxy-N,N'-bis(diphenylacetyl)-1,2-cyclohexanediamine
Molecular and Structural Properties
The molecular structure of this compound features a cyclohexane ring with a specific (1R,2R) stereochemistry, with hydroxamic acid functional groups attached to the nitrogen atoms. The structure includes four phenyl rings arranged in two diphenylacetyl groups, contributing to its chiral properties and effectiveness in asymmetric catalysis.
Table 1: Molecular Properties of N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C34H34N2O4 | |
| Molecular Weight | 534.64 g/mol | |
| IUPAC Name | N-[(1R,2R)-2-[(2,2-diphenylacetyl)-hydroxyamino]cyclohexyl]-N-hydroxy-2,2-diphenylacetamide | |
| Standard InChI | InChI=1S/C34H34N2O4/c37-33(31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)35(39)29-23-13-14-24-30(29)36(40)34(38)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-32,39-40H,13-14,23-24H2/t29-,30-/m1/s1 | |
| Standard InChIKey | FSKBHXVAXWHEQT-LOYHVIPDSA-N | |
| Isomeric SMILES | C1CCC@HN(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O |
Physical and Chemical Properties
Physical Properties
N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) possesses distinct physical properties that influence its applications in research and industry. These properties include its appearance, melting point, solubility, and optical rotation, which are crucial considerations for researchers working with this compound .
Table 2: Physical Properties of N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide)
Chemical Stability and Reactivity
While the search results contain limited specific information about the chemical stability and reactivity of this compound, it is noted that it should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability and purity. This suggests that the compound may be sensitive to air, moisture, or higher temperatures, which is important for researchers to consider when handling and storing this material.
The compound's chemical structure, featuring hydroxamic acid functional groups, suggests potential reactivity at these sites. The hydroxamic acid groups can participate in hydrogen bonding and coordination chemistry, contributing to the compound's effectiveness as a ligand in catalytic processes.
Applications in Chemical Research and Industry
Role in Asymmetric Catalysis
N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) serves as a crucial chiral ligand in asymmetric catalysis. The compound's unique stereochemical properties enable it to facilitate the formation of enantiomerically pure products. This is particularly significant in organic transformations where stereochemical control is essential.
The compound's chiral nature allows it to control the stereochemistry of reactions, making it an effective tool in synthesizing compounds with specific optical activity. This stereochemical control is achieved through the compound's ability to form selective interactions with substrates and catalytic centers, guiding the reaction pathway toward the desired stereochemical outcome.
Pharmaceutical Applications
In pharmaceutical development, N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) plays a significant role in the synthesis of novel drug candidates. It is particularly valuable in developing anti-cancer agents, where its unique structure facilitates enhanced binding to target proteins, thereby improving efficacy .
The importance of this compound in pharmaceutical applications stems from its ability to promote the synthesis of enantiomerically pure products. In drug development, the enantiomeric purity of compounds is often critical, as different enantiomers can exhibit vastly different pharmacological effects. One enantiomer may provide the desired therapeutic effect, while its mirror image could be inactive or even harmful. By enabling the selective synthesis of specific enantiomers, this compound contributes significantly to the development of safer and more effective medications .
Biochemical Research
N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) serves as a valuable tool in biochemical research, particularly in studying enzyme interactions and protein folding. Its ability to form stable complexes makes it especially useful for understanding complex biological processes .
Researchers utilize this compound to investigate molecular interactions at the biochemical level. The compound's defined stereochemistry and functional groups allow it to interact specifically with biological molecules, providing insights into molecular recognition processes and structure-function relationships in biological systems .
Applications in Material Science
In material science, N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) is explored for its potential in creating advanced polymers and coatings. The compound's properties can enhance material durability and resistance to environmental factors, making it valuable for developing improved materials for various applications .
The compound's structural features may contribute to the development of materials with specific properties, such as enhanced stability, controlled degradation, or specific surface characteristics. These applications highlight the versatility of the compound beyond its use in synthetic organic chemistry and pharmaceutical development .
Analytical Chemistry Applications
N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide) serves as a standard in various analytical techniques. It helps calibrate instruments and validate methods in laboratories, ensuring accurate results in chemical analysis .
Synthesis and Production
While the provided search results contain limited specific information about the synthesis methods for N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(N-hydroxy-2,2-diphenylacetamide), its production likely involves multi-step organic synthesis procedures that carefully control stereochemistry. The compound belongs to the category of chiral ligands used in asymmetric synthesis, suggesting that its production requires sophisticated synthetic methodologies to ensure the correct stereochemical outcome .
The synthesis likely begins with a stereochemically pure form of cyclohexane-1,2-diamine, which serves as the backbone for the final compound. The specific (1R,2R) stereochemistry must be maintained throughout the synthesis process to ensure the desired properties of the final product. This stereochemical control is crucial for the compound's effectiveness in its various applications, particularly in asymmetric catalysis.
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